3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile
Description
3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile (CAS: 2065250-57-7) is a substituted benzonitrile derivative featuring a bromine atom at position 3, fluorine at position 5, and a methoxymethoxy group (-OCH2OCH3) at position 2. This compound is supplied by specialized manufacturers such as Ambeed, Inc. and BLD Pharmatech Ltd., with a purity of 95% . Its molecular formula is C9H7BrFNO2 (calculated based on substituents), and it is primarily utilized as an intermediate in pharmaceutical and agrochemical research. The methoxymethoxy group enhances solubility and modulates electronic effects, making it distinct from simpler methoxy-substituted analogs .
Properties
IUPAC Name |
3-bromo-5-fluoro-2-(methoxymethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO2/c1-13-5-14-9-6(4-12)2-7(11)3-8(9)10/h2-3H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMCXHTYXPCYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1Br)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The addition of a fluorine atom to the desired position on the ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired substitution occurs at the correct positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: Where one substituent on the benzene ring is replaced by another.
Oxidation Reactions: Where the compound is oxidized to form new products.
Reduction Reactions: Where the compound is reduced, often resulting in the removal of certain functional groups.
Common Reagents and Conditions
Substitution: Reagents such as halogens, nucleophiles, and electrophiles under conditions like acidic or basic environments.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxymethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Properties of 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile and Similar Compounds
Structural and Functional Differences
Substituent Effects: Methoxymethoxy vs. Methoxy: The target compound’s methoxymethoxy group (-OCH2OCH3) at position 2 increases steric bulk and polarity compared to the simpler methoxy (-OCH3) group in analogs like 3-Bromo-5-fluoro-2-methoxybenzonitrile . This modification may improve solubility in non-polar solvents and alter reactivity in cross-coupling reactions. Halogen Positioning: In 5-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1247885-38-6), bromine and fluorine occupy positions 5 and 3, respectively, reversing the halogen arrangement seen in the target compound. This positional isomerism significantly impacts electronic properties and binding affinity in medicinal chemistry applications .
Functional Group Variations :
- Hydroxyl vs. Methoxy : 5-Bromo-2-hydroxybenzonitrile (CAS: 54418-51-0) replaces the methoxy/methoxymethoxy group with a hydroxyl (-OH), enabling hydrogen bonding in crystal structures . This compound is a precursor to antiretroviral agents.
- Trifluoromethyl Substitution : 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile (CAS: 1445995-71-0) introduces a -CF3 group at position 3, enhancing metabolic stability and lipophilicity for agrochemical applications .
Commercial Availability and Purity
- The target compound is available in 95% purity from Ambeed and BLD Pharmatech , while trifluoromethyl-substituted analogs (e.g., CAS: 1445995-71-0) are offered at >95% purity for custom synthesis . Lower purity (90%) is noted for ethyl 4-methylbenzenesulfonate, a reagent in related syntheses .
Biological Activity
3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile is C10H9BrFNO3. The presence of bromine and fluorine substituents, along with the methoxy groups, contributes to its unique reactivity and biological potential.
Anticancer Properties
Research has indicated that compounds similar to 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile exhibit anticancer activities. For instance, studies on related benzonitrile derivatives have shown significant cytotoxic effects against various cancer cell lines, including HeLa cells, with IC50 values ranging from 3.89 μM to 16.0 μg/mL .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile | HeLa | TBD |
| Related Compound A | HeLa | 16.0 |
| Related Compound B | HeLa | 3.89 |
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Similar compounds have been studied for their interaction with metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders such as anxiety and depression . The binding affinity of these compounds to mGluR5 indicates a potential therapeutic role in treating such conditions.
The mechanism through which 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile exerts its biological effects may involve:
- Covalent Bond Formation : The compound's functional groups can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of biological activity.
- Lipophilicity Enhancement : The presence of fluorine enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties and enabling better cell membrane penetration.
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of various benzonitrile derivatives, it was found that those with similar structural features to 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile exhibited significant inhibition of cell proliferation in cancer cell lines. The study highlighted the importance of the bromine and fluorine substituents in enhancing anticancer activity.
Case Study 2: Neurological Effects
Another research effort focused on the interaction of related compounds with mGluR5. The results demonstrated that certain substitutions on the benzene ring significantly affected binding affinity and functional potency. Compounds incorporating both bromine and fluorine showed promising results as mGluR5 antagonists, suggesting potential applications in treating anxiety and depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
